molecular formula C5H9ClO B1282921 [(Chloromethoxy)methyl]cyclopropane CAS No. 105688-12-8

[(Chloromethoxy)methyl]cyclopropane

Cat. No.: B1282921
CAS No.: 105688-12-8
M. Wt: 120.58 g/mol
InChI Key: FNEOQFSJCPCUJX-UHFFFAOYSA-N
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Description

[(Chloromethoxy)methyl]cyclopropane is an organic compound with the molecular formula C₅H₉ClO It is characterized by a cyclopropane ring substituted with a chloromethoxy group

Biochemical Analysis

Biochemical Properties

[(Chloromethoxy)methyl]cyclopropane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclopropane synthase enzymes, which are responsible for the formation of cyclopropane rings in natural products . These interactions are crucial for the compound’s incorporation into biological systems and its subsequent biochemical activities.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain signaling molecules, leading to altered cellular responses . Additionally, it has been found to impact the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For example, it has been shown to inhibit certain enzymes involved in fatty acid metabolism by binding to their active sites . This binding interaction leads to changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that this compound remains stable under specific conditions but may degrade over extended periods, leading to altered biochemical activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exhibit beneficial effects on metabolic pathways, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biochemical activities.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cyclopropane synthase and other cofactors that facilitate its incorporation into metabolic processes . These interactions can influence metabolic flux and alter metabolite levels, thereby impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s biochemical activities.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for the compound’s activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Chloromethoxy)methyl]cyclopropane typically involves the reaction of cyclopropane derivatives with chloromethyl ethers. One common method is the reaction of cyclopropylmethanol with thionyl chloride to form cyclopropylmethyl chloride, which is then reacted with sodium methoxide to yield this compound.

  • Cyclopropylmethanol to Cyclopropylmethyl Chloride

      Reagents: Cyclopropylmethanol, Thionyl chloride (SOCl₂)

      Conditions: Reflux, anhydrous conditions

      Reaction: [ \text{Cyclopropylmethanol} + \text{SOCl}_2 \rightarrow \text{Cyclopropylmethyl Chloride} + \text{SO}_2 + \text{HCl} ]

  • Cyclopropylmethyl Chloride to this compound

      Reagents: Cyclopropylmethyl chloride, Sodium methoxide (NaOCH₃)

      Conditions: Room temperature, anhydrous conditions

      Reaction: [ \text{Cyclopropylmethyl Chloride} + \text{NaOCH}_3 \rightarrow \text{this compound} + \text{NaCl} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reagents are typically handled in closed systems to minimize exposure and ensure safety.

Chemical Reactions Analysis

Types of Reactions

[(Chloromethoxy)methyl]cyclopropane undergoes various chemical reactions, including:

  • Substitution Reactions

      Reagents: Nucleophiles such as hydroxide ions (OH⁻), amines (RNH₂)

      Conditions: Aqueous or alcoholic medium, room temperature

      Products: Substituted cyclopropane derivatives

  • Oxidation Reactions

      Reagents: Oxidizing agents such as potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

      Conditions: Acidic or basic medium, elevated temperature

      Products: Cyclopropane carboxylic acids or ketones

  • Reduction Reactions

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

      Conditions: Anhydrous conditions, room temperature

      Products: Cyclopropane alcohols

Common Reagents and Conditions

    Nucleophiles: Hydroxide ions, amines

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Conditions: Vary depending on the reaction type, typically involving controlled temperatures and specific solvents.

Scientific Research Applications

[(Chloromethoxy)methyl]cyclopropane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

[(Chloromethoxy)methyl]cyclopropane can be compared with other cyclopropane derivatives, such as:

    Cyclopropylmethanol: Lacks the chloromethoxy group, making it less reactive in substitution reactions.

    Cyclopropylmethyl Chloride: Precursor to this compound, more reactive due to the presence of the chloride group.

    Cyclopropane Carboxylic Acid: Contains a carboxyl group instead of a chloromethoxy group, leading to different reactivity and applications.

The uniqueness of this compound lies in its chloromethoxy group, which imparts specific reactivity and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

chloromethoxymethylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO/c6-4-7-3-5-1-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEOQFSJCPCUJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50546903
Record name [(Chloromethoxy)methyl]cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105688-12-8
Record name [(Chloromethoxy)methyl]cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(chloromethoxy)methyl]cyclopropane
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